BenchChemオンラインストアへようこそ!

Methyl N-Boc-2-amino-5-bromopentanoate

Asymmetric cyclization Memory of chirality Cyclic α-amino acid synthesis

Methyl N-Boc-2-amino-5-bromopentanoate (CAS 1934265-99-2, molecular formula C₁₁H₂₀BrNO₄, MW 310.18) is a doubly protected, non-proteinogenic α-amino acid derivative belonging to the δ-bromo norvaline ester class. The molecule incorporates three orthogonal functional handles: a Boc-protected α-amine, a methyl carboxylate ester at C1, and a primary alkyl bromide at the δ-position (C5).

Molecular Formula C11H20BrNO4
Molecular Weight 310.18 g/mol
Cat. No. B13709757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Boc-2-amino-5-bromopentanoate
Molecular FormulaC11H20BrNO4
Molecular Weight310.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCBr)C(=O)OC
InChIInChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)
InChIKeyLUZVFJDTKGGUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-Boc-2-amino-5-bromopentanoate (CAS 1934265-99-2): A δ-Bromo Norvaline Building Block for Asymmetric Heterocycle Synthesis and Targeted Conjugation


Methyl N-Boc-2-amino-5-bromopentanoate (CAS 1934265-99-2, molecular formula C₁₁H₂₀BrNO₄, MW 310.18) is a doubly protected, non-proteinogenic α-amino acid derivative belonging to the δ-bromo norvaline ester class . The molecule incorporates three orthogonal functional handles: a Boc-protected α-amine, a methyl carboxylate ester at C1, and a primary alkyl bromide at the δ-position (C5). This δ-bromo substitution pattern distinguishes it from the more common γ-bromo (C4) and ε-bromo (C6) analogs, while the methyl ester provides deprotection orthogonality relative to tert-butyl ester variants widely used in the literature [1]. The (S)-enantiomer (CAS 1465018-61-4) is separately available for stereospecific applications .

Why Methyl N-Boc-2-amino-5-bromopentanoate Cannot Be Replaced by Off-the-Shelf Norvaline or Ornithine Analogs


Substituting this compound with a generic amino acid derivative risks failure at three independent levels. First, the δ-bromo chain length (three-methylene spacer from the α-carbon to bromine) is non-arbitrary: it dictates the ring size formed during intramolecular N-alkylation or enolate cyclization, with each methylene unit shifting the product between pyrrolidine, piperidine, and azepane frameworks [1]. Second, the bromine leaving group is kinetically non-interchangeable with chlorine; the relative SN2 reactivity ratio of primary alkyl bromide versus chloride is approximately 50:1, meaning a chloro analog would require substantially longer reaction times or higher temperatures with correspondingly greater side-product risk [2]. Third, the methyl ester is not functionally equivalent to the tert-butyl ester used in published NOS inhibitor syntheses: methyl esters survive TFA-mediated Boc deprotection, enabling orthogonal deprotection strategies that the acid-labile tert-butyl ester cannot support [3]. A user who defaults to the nearest commercial analog risks either ring-size mismatch, insufficient electrophilic reactivity, or deprotection incompatibility, any of which derails multi-step synthetic sequences.

Quantitative Differentiation Evidence: Methyl N-Boc-2-amino-5-bromopentanoate Versus Closest Analogs


δ-Bromo Chain Length Enables Exclusive Piperidine Ring Formation vs. Pyrrolidine or Azepane from Shorter/Longer Analogs

The three-methylene spacer between the α-carbon and the terminal bromide in this compound uniquely positions it for six-membered piperidine ring formation when used as an N-alkylation substrate. In the Kawabata memory-of-chirality cyclization platform, N-Boc-N-(ω-bromoalkyl)-phenylalanine ethyl ester substrates with different chain lengths (n = number of methylene units) produce distinct ring sizes with dramatically different yields and enantioselectivities. The n=3 substrate (3-bromopropyl, analogous to a δ-bromo amino acid after N-alkylation) gives a pyrrolidine (5-membered ring) in 94% yield and 98% ee; the n=4 substrate (4-bromobutyl) gives a piperidine (6-membered ring) in 61% yield and 95% ee; the n=5 substrate (5-bromopentyl) gives an azepane (7-membered ring) in only 31% yield and 83% ee under identical conditions (KHMDS, DMF, −60 °C, 30 min) [1].

Asymmetric cyclization Memory of chirality Cyclic α-amino acid synthesis

Bromine Leaving Group Provides ~50-Fold SN2 Rate Enhancement Over the 5-Chloro Analog

In bimolecular nucleophilic substitution (SN2) at the primary δ-carbon, the bromide leaving group confers a substantial kinetic advantage over the chloride analog. Standard relative SN2 reactivity scales for primary alkyl halides rank leaving group abilities as I⁻ (relative rate ~30,000) > Br⁻ (~10,000) > Cl⁻ (~200) > F⁻ (~1), yielding a Br/Cl reactivity ratio of approximately 50:1 [1]. This means that under identical conditions (nucleophile, solvent, temperature), nucleophilic displacement at the δ-position of methyl N-Boc-2-amino-5-bromopentanoate proceeds roughly 50 times faster than with the corresponding 5-chloro compound. For time-sensitive multistep syntheses or reactions employing weak nucleophiles (e.g., azoles, as in NOS inhibitor synthesis), this rate differential can determine whether a coupling step proceeds to completion or stalls at partial conversion.

Nucleophilic substitution SN2 kinetics Leaving group ability

Methyl Ester Survives TFA Boc-Deprotection Conditions: Orthogonal Stability vs. the Literature-Precedented tert-Butyl Ester

The methyl ester in this compound remains intact under the standard acidic conditions (TFA/CH₂Cl₂ 1:1, or HCl/dioxane) used for Boc group removal, whereas the tert-butyl ester analog—employed in the foundational NOS inhibitor study by Ulhaq et al.—is quantitatively cleaved under the same conditions [1][2]. This orthogonality has been explicitly validated in solid-phase peptide synthesis studies showing that methyl ester protecting groups are stable to refluxing TFA conditions used for repetitive Boc deprotection cycles [2]. The practical consequence is that the methyl ester variant allows sequential Boc deprotection (acid) followed by carboxylate manipulation (saponification or amidation), whereas the tert-butyl ester collapses both protecting groups simultaneously, forfeiting synthetic flexibility at the C-terminus. Conversely, the methyl ester is selectively cleaved by LiOH/THF/H₂O without disturbing the Boc group, enabling carboxylate-first strategies [3].

Orthogonal deprotection Boc chemistry Solid-phase peptide synthesis

δ-Bromo Electrophile Validated as the Exclusive Handle for Azole Coupling in NOS Inhibitor Pharmacophore Assembly

The δ-bromine electrophile in the pentanoate scaffold has been specifically validated as the essential coupling handle for constructing 2-amino-5-azolylpentanoic acid NOS inhibitors. Ulhaq et al. demonstrated that treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles, 1,2,4-triazoles, and tetrazole under basic conditions (NaH or K₂CO₃ in DMF) afforded the complete series of NOS inhibitor precursors via SN2 displacement at the δ-carbon [1]. The resulting 2-amino-5-(imidazol-1-yl)pentanoic acid was identified as the most potent member against rat iNOS, rat nNOS, and human-derived cNOS, with IC₅₀ values in the low millimolar range [1]. Critically, the regiospecificity of azole N-alkylation is substrate-dependent: tetrazole alkylated at both N1 and N2 in approximately equal amounts, whereas 1,2,4-triazoles reacted principally at N1 [1]. This differential regiochemical outcome cannot be predicted or controlled with alternative electrophiles (e.g., tosylate, mesylate, or iodide) without independent validation. The methyl ester variant of this compound provides the same δ-bromo electrophile while enabling orthogonal C-terminal manipulation not possible with the published tert-butyl ester.

Nitric oxide synthase inhibition Azole alkylation Ornithine analog

Enantiopure (S)-Form (CAS 1465018-61-4) Available in 97% Purity Enables Enantiodivergent Cyclization to Both Piperidine Enantiomers

The (S)-enantiomer of this compound (CAS 1465018-61-4) is commercially available in 97% purity , enabling its use in the Kawabata enantiodivergent cyclization platform where the stereochemical outcome (retention vs. inversion) is controlled by the choice of counterion and solvent. The 2006 JACS study demonstrated that N-Boc-N-(ω-bromoalkyl)-α-amino acid derivatives derived from a single enantiomer of the parent amino acid can produce either enantiomer of the cyclic product: KHMDS in DMF gives retention of configuration (up to 98% ee), while LTMP in THF gives inversion of configuration (up to 91% ee) [1]. For the δ-bromo substrates specifically, piperidine products were obtained in 95% ee (retention) and 87% ee (inversion) from the same enantiomeric starting material [1]. This enantiodivergence is critically dependent on both the Boc protecting group (essential for generating the axially chiral enolate intermediate) and the bromine leaving group (providing sufficient electrophilicity for cyclization at −60 °C to 20 °C). The racemic form (CAS 1934265-99-2) cannot access this stereochemical control, and the 97% enantiopurity specification of the commercial (S)-form ensures that the initial ee translates to high enantiomeric excess in the cyclized product without contamination from the undesired enantiomer.

Enantioselective synthesis Memory of chirality Chiral building block

δ-Bromo Benzyl Ester Variant Validated in Nucleo-β-Amino Acid Synthesis Confirms Scaffold Utility Across Ester Types

The δ-bromopentanoate scaffold has been independently validated in a second distinct application: the synthesis of nucleobase-functionalized β-amino acids for β-peptide foldamer studies. Bruckner et al. employed (S)-β-(tert-butoxycarbonylamino)-δ-bromopentanoic acid benzyl ester—the β-amino acid benzyl ester homolog of the target compound—as the key intermediate for nucleophilic substitution with nucleobase derivatives (guanine, cytosine, adenine, thymine) [1]. The δ-bromine served as the exclusive electrophilic handle for coupling the nucleobase to the amino acid side chain in a six-step synthetic sequence starting from Boc-L-aspartic acid 4-benzyl ester. The resulting guaninyl and cytosinyl β-amino acids were successfully incorporated into β-peptides and studied by temperature-dependent CD and UV spectroscopy, confirming both the chemical competence of the δ-bromo electrophile in complex heterocycle coupling and the compatibility of the Boc/ester protection strategy with downstream solid-phase peptide synthesis [1]. This independent validation across both α-amino acid (Ulhaq NOS inhibitors) and β-amino acid (Bruckner nucleo-β-peptides) contexts establishes the δ-bromopentanoate scaffold as a versatile, cross-validated building block.

β-Peptide synthesis Nucleobase conjugation Unnatural amino acids

High-Impact Application Scenarios for Methyl N-Boc-2-amino-5-bromopentanoate in Medicinal Chemistry and Chemical Biology


Enantiodivergent Synthesis of Piperidine-Fused Quaternary Amino Acids via Memory of Chirality Cyclization

Following N-alkylation of the secondary amine to install a second substituent on nitrogen, this compound can be converted to an N-Boc-N-(ω-bromoalkyl)-α-amino acid ester substrate for the Kawabata enantiodivergent cyclization [1]. Using the (S)-enantiomer (CAS 1465018-61-4) of the starting material, treatment with KHMDS in DMF at −60 °C yields the (S)-piperidine cyclic amino acid with retention of configuration in up to 95% ee, while switching to LTMP in THF at 20 °C provides the (R)-enantiomer with inversion in up to 91% ee [1]. This strategy enables medicinal chemistry teams to access both enantiomers of a conformationally constrained piperidine scaffold from a single enantiopure precursor, eliminating the need to synthesize both antipodes of the starting material. The 3-methylene δ-bromo spacer specifically generates the six-membered piperidine ring, distinguishing this compound from the 4-bromobutanoate (pyrrolidine) and 6-bromohexanoate (azepane) analogs that produce different ring sizes under identical conditions [2].

Parallel Synthesis of NOS Inhibitor Libraries via δ-Bromo SN2 Displacement with Diverse Azoles

The δ-bromo electrophile enables direct, one-step coupling with imidazoles, triazoles, and tetrazoles to generate focused libraries of 2-amino-5-azolylpentanoic acid derivatives for NOS isoform selectivity screening [1]. Treatment of this compound (after transient N-Boc protection) with the desired azole and K₂CO₃ in DMF, followed by sequential Boc deprotection (TFA/CH₂Cl₂) and methyl ester hydrolysis (LiOH/THF/H₂O), yields the free 2-amino-5-azolylpentanoic acid in three steps. The methyl ester's stability to TFA ensures that C-terminal functionality is preserved until the final step, enabling late-stage diversification via amide coupling before ester hydrolysis. The resulting compounds can be screened against rat iNOS, rat nNOS, and human cNOS with expected IC₅₀ values in the low millimolar range for the imidazole-substituted lead compound [1]. This application directly leverages the orthogonal deprotection advantage of the methyl ester over the literature-precedented tert-butyl ester.

Orthogonal Protection Strategy for Incorporation of δ-Functionalized Ornithine Surrogates into Peptide Sequences

This compound serves as a protected δ-bromo ornithine surrogate for incorporation into peptide chains where the δ-bromine is subsequently displaced with thiols, amines, or heterocycles to introduce side-chain diversity [1]. The Boc/OMe orthogonal protection scheme allows selective N-terminal deprotection (TFA) for peptide coupling while retaining the methyl ester, or selective C-terminal deprotection (LiOH) while retaining the Boc group. The δ-bromine remains intact through both deprotection steps, providing a late-stage diversification handle after peptide assembly. In the nucleo-β-peptide synthesis context, the analogous benzyl ester variant was carried through six synthetic steps with the δ-bromine surviving until the final nucleobase displacement step [1]. This application is particularly relevant for solid-phase peptide synthesis where Boc-chemistry coupling protocols are employed and the methyl ester provides a convenient C-terminal anchor that can be cleaved at the final stage.

PROTAC Linker Precursor with Built-in Amino Acid Conjugation Handle

The combination of a primary alkyl bromide, a protected amine, and a methyl ester in a single 5-carbon scaffold makes this compound a versatile PROTAC (Proteolysis-Targeting Chimera) linker precursor. The δ-bromine can be used to attach an E3 ligase ligand via O- or N-alkylation, while the α-amine (after Boc deprotection) can be coupled to a target-protein ligand via amide bond formation, and the methyl ester can be hydrolyzed to reveal a carboxylic acid for alternative bioconjugation or left intact to modulate physicochemical properties [1]. Compared to simple methyl 5-bromopentanoate (CAS 5454-83-1, a widely used PROTAC linker), this compound adds a protected α-amino acid moiety that introduces a stereocenter and an additional conjugation point, enabling the synthesis of PROTACs with defined stereochemistry at the linker region [2]. The 5-carbon aliphatic spacer provides a balance of flexibility and length (~7-8 Å extended) suitable for spanning the distance between E3 ligase and target protein binding sites in ternary complex formation.

Quote Request

Request a Quote for Methyl N-Boc-2-amino-5-bromopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.